molecular formula C20H18F3N3O2S B4555387 2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B4555387
M. Wt: 421.4 g/mol
InChI Key: RQGNSJYILJJWSY-UHFFFAOYSA-N
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Description

2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol with the appropriate intermediate to form the sulfanyl linkage.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 3-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-2-carbonitrile
  • 4-(Morpholin-4-yl)-6-phenyl-2-(trifluoromethyl)pyridine-3-carbonitrile

Uniqueness

2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the sulfanyl linkage and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c21-20(22,23)16-12-17(14-4-2-1-3-5-14)25-19(15(16)13-24)29-11-6-18(27)26-7-9-28-10-8-26/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNSJYILJJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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